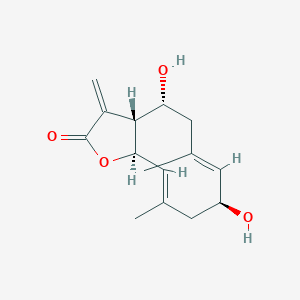

2-Hydroxyeupatolide

Beschreibung

BenchChem offers high-quality 2-Hydroxyeupatolide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxyeupatolide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C15H20O4 |

|---|---|

Molekulargewicht |

264.32 g/mol |

IUPAC-Name |

(3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |

InChI |

InChI=1S/C15H20O4/c1-8-4-11(16)5-9(2)7-13-14(12(17)6-8)10(3)15(18)19-13/h4,7,11-14,16-17H,3,5-6H2,1-2H3/b8-4+,9-7+/t11-,12-,13-,14-/m1/s1 |

InChI-Schlüssel |

FGJATCOCAOQTBA-VQWQNFJWSA-N |

Isomerische SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/[C@H](C1)O)/C)O)C(=C)C(=O)O2 |

Kanonische SMILES |

CC1=CC2C(C(CC(=CC(C1)O)C)O)C(=C)C(=O)O2 |

Herkunft des Produkts |

United States |

Spectroscopic Data of 2-Hydroxyeupatolide: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a detailed overview of the spectroscopic data for key sesquiterpene lactones isolated from the Eupatorium genus. While the initial focus of this guide was 2-Hydroxyeupatolide, a thorough search of available scientific literature and spectral databases did not yield complete, experimentally-verified NMR and MS data for this specific compound. Therefore, to provide a valuable and technically sound resource, this guide presents a comprehensive spectroscopic analysis of Eupatoriopicrin , a structurally related and well-characterized sesquiterpene lactone that is a major constituent of many Eupatorium species. The methodologies and data presented for Eupatoriopicrin are representative of the analytical workflow for the characterization of this class of compounds, including 2-Hydroxyeupatolide.

Spectroscopic Data of Eupatoriopicrin

The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Eupatoriopicrin.

Table 1: ¹H NMR Spectroscopic Data for Eupatoriopicrin (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.25 | d | 10.0 |

| 2 | 2.55 | m | |

| 3 | 2.30 | m | |

| 5 | 5.05 | d | 9.5 |

| 6 | 4.20 | t | 9.5 |

| 7 | 2.80 | m | |

| 8 | 5.40 | dd | 9.5, 4.0 |

| 9α | 2.10 | m | |

| 9β | 1.95 | m | |

| 13a | 6.25 | d | 3.5 |

| 13b | 5.60 | d | 3.5 |

| 14 | 1.80 | s | |

| 15 | 1.75 | s | |

| 2' | 6.90 | q | 7.0 |

| 3' | 1.90 | d | 7.0 |

| 4' | 4.30 | s | |

| 5' | 4.15 | s |

Table 2: ¹³C NMR Spectroscopic Data for Eupatoriopicrin (126 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 134.5 |

| 2 | 40.2 |

| 3 | 38.5 |

| 4 | 126.0 |

| 5 | 130.1 |

| 6 | 78.9 |

| 7 | 50.5 |

| 8 | 72.8 |

| 9 | 36.4 |

| 10 | 148.2 |

| 11 | 138.7 |

| 12 | 170.1 |

| 13 | 121.3 |

| 14 | 16.5 |

| 15 | 20.8 |

| 1' | 167.2 |

| 2' | 128.4 |

| 3' | 138.1 |

| 4' | 61.5 |

| 5' | 14.5 |

Table 3: Mass Spectrometry Data for Eupatoriopicrin

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HR-ESI-MS | Positive | [M+Na]⁺ | Molecular ion adduct |

Experimental Protocols

The data presented above are typically acquired through a standardized set of experimental procedures for the isolation and characterization of natural products.

Isolation and Purification

-

Extraction: Dried and powdered aerial parts of the Eupatorium plant are extracted with a suitable solvent, such as methanol (B129727) (MeOH) or a chloroform (B151607)/methanol mixture, at room temperature.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing the compounds of interest (typically the CHCl₃ or EtOAc fraction for sesquiterpene lactones) is subjected to multiple rounds of column chromatography.

-

Silica Gel Column Chromatography: A primary separation step using a gradient elution system (e.g., n-hexane/EtOAc or CHCl₃/MeOH).

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using a preparative HPLC system, often with a normal-phase or reversed-phase column.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz). Chemical shifts are referenced to the residual solvent signals.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).

-

Data Acquisition: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and molecular formula of the compound.

-

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like Eupatoriopicrin.

Caption: Workflow for the isolation and structural elucidation of natural products.

The Biosynthesis of Sesquiterpene Lactones in Eupatorium: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of sesquiterpene lactones (STLs) in the genus Eupatorium. Given the therapeutic potential of these complex natural products, a thorough understanding of their biosynthetic pathway is crucial for metabolic engineering and drug development efforts. While research directly within Eupatorium is emerging, this guide leverages the significant body of knowledge from the broader Asteraceae family, to which Eupatorium belongs, to present a comprehensive and detailed overview of the core biosynthetic pathway.

Introduction to Sesquiterpene Lactones in Eupatorium

The genus Eupatorium is a rich source of bioactive sesquiterpene lactones, a class of C15 terpenoids characterized by a lactone ring. These compounds exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Notable STLs identified in various Eupatorium species include eupalinolides, eupatoriopicrin, and eupatolide. The structural diversity of these molecules arises from a conserved biosynthetic framework followed by species-specific modifications.

The Core Biosynthetic Pathway of Sesquiterpene Lactones

The biosynthesis of STLs in Eupatorium is believed to follow the general pathway established in other members of the Asteraceae family. The pathway originates from the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.

The core pathway can be divided into three main stages:

-

Formation of the Sesquiterpene Backbone: The C15 precursor, farnesyl pyrophosphate (FPP), is cyclized to form the initial sesquiterpene scaffold.

-

Oxidative Modifications: A series of cytochrome P450 monooxygenases (CYPs) catalyze key oxidative steps.

-

Lactonization and Further Diversification: The formation of the characteristic lactone ring occurs, followed by various tailoring reactions that lead to the vast array of STLs observed in nature.

A critical intermediate in the biosynthesis of many STLs is germacrene A acid (GAA).[1][2] The pathway leading to and from this central precursor is detailed below.

From Farnesyl Pyrophosphate to Germacrene A Acid

The initial committed step in STL biosynthesis is the cyclization of the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP).

-

Enzyme: Germacrene A Synthase (GAS)

-

Reaction: Converts (2E,6E)-farnesyl pyrophosphate to (+)-germacrene A.[3]

Following the formation of germacrene A, a two-step oxidation at the C12 methyl group is catalyzed by a specific cytochrome P450 enzyme.

-

Enzyme: Germacrene A Oxidase (GAO), a CYP71AV family enzyme.

-

Reaction: Catalyzes the sequential oxidation of (+)-germacrene A to germacra-1(10),4,11(13)-trien-12-ol (B1261682) and then to germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid, GAA).[4]

The Divergence to Costunolide (B1669451) and Eupatolide

Germacrene A acid is a key branch point in the pathway, leading to different classes of STLs. The hydroxylation of GAA at different positions by distinct cytochrome P450 enzymes determines the subsequent lactone ring formation.[2]

Pathway to Costunolide:

-

Enzyme: Costunolide Synthase (COS), a CYP71BL family enzyme.[5][6]

-

Reaction: Catalyzes the 6α-hydroxylation of germacrene A acid. The resulting 6α-hydroxy-GAA spontaneously undergoes lactonization to form costunolide, a 6,7-trans lactone.[5][7]

Pathway to Eupatolide:

The biosynthesis of eupatolide, an STL found in Eupatorium, is elucidated through studies in the closely related sunflower (Helianthus annuus). This pathway involves an alternative hydroxylation of GAA followed by a subsequent lactonization step.

-

8β-hydroxylation of Germacrene A Acid:

-

Enzyme: Germacrene A Acid 8β-hydroxylase (G8H), a CYP71BL family enzyme.[2]

-

Reaction: Catalyzes the hydroxylation of germacrene A acid at the C8 position to form 8β-hydroxy-germacrene A acid.

-

-

Lactonization to form Eupatolide:

The following diagram illustrates the core biosynthetic pathway leading to costunolide and eupatolide.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450s from Cynara cardunculus L. CYP71AV9 and CYP71BL5, catalyze distinct hydroxylations in the sesquiterpene lactone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lettuce Costunolide Synthase (CYP71BL2) and Its Homolog (CYP71BL1) from Sunflower Catalyze Distinct Regio- and Stereoselective Hydroxylations in Sesquiterpene Lactone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reconstitution of the Costunolide Biosynthetic Pathway in Yeast and Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 2-Hydroxyeupatolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyeupatolide, a sesquiterpene lactone primarily isolated from plants of the Eupatorium genus, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary biological screening of 2-Hydroxyeupatolide, with a significant focus on its well-documented anti-inflammatory effects. While specific data on its anticancer and antimicrobial activities are not extensively available in current literature, this guide furnishes detailed experimental protocols for conducting such screenings, drawing from established methodologies for natural products. The primary mechanism of action for its anti-inflammatory properties involves the inhibition of the NF-κB signaling pathway. This document is intended to serve as a foundational resource for researchers investigating the pharmacological potential of 2-Hydroxyeupatolide, providing both a summary of existing knowledge and a practical framework for future studies.

Anti-inflammatory Activity

The most extensively studied biological activity of 2-Hydroxyeupatolide is its anti-inflammatory effect. Both in vivo and in vitro studies have demonstrated its ability to mitigate inflammatory responses, primarily through the suppression of the NF-κB signaling pathway.[1][2]

Quantitative Data

The anti-inflammatory efficacy of 2-Hydroxyeupatolide has been quantified by its ability to inhibit the production of key pro-inflammatory mediators.

| Assay | Model System | Treatment | Concentration | Inhibition (%) / Effect |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | 2-Hydroxyeupatolide | Concentration-dependent | Significant reduction in NO production. |

| TNF-α Production | LPS-stimulated RAW 264.7 Macrophages | 2-Hydroxyeupatolide | Concentration-dependent | Significant inhibition of TNF-α production. |

| IL-1β Production | LPS-stimulated RAW 264.7 Macrophages | 2-Hydroxyeupatolide | Concentration-dependent | Significant inhibition of IL-1β production. |

| IL-6 Production | LPS-stimulated RAW 264.7 Macrophages | 2-Hydroxyeupatolide | Concentration-dependent | Significant inhibition of IL-6 production. |

| NF-κB Transactivity | LPS-stimulated RAW 264.7 Macrophages | 2-Hydroxyeupatolide | Not specified | Inhibition of NF-κB transactivity. |

| NF-κB p65 Nuclear Translocation | LPS-stimulated RAW 264.7 Macrophages | 2-Hydroxyeupatolide | Not specified | Inhibition of NF-κB p65 and p-NF-κB p65 nucleic translocation.[1][2] |

Signaling Pathway

2-Hydroxyeupatolide exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. 2-Hydroxyeupatolide has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the expression of downstream inflammatory mediators like TNF-α, IL-1β, and IL-6.

References

Navigating the Solubility and Stability of 2-Hydroxyeupatolide in DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Overview of 2-Hydroxyeupatolide and DMSO

2-Hydroxyeupatolide is a sesquiterpene lactone that has garnered interest for its potential anti-inflammatory properties. Emerging research indicates that its mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.[1][2]

Dimethyl sulfoxide (B87167) (DMSO) is a highly polar, aprotic organic solvent widely used in drug discovery and biological research for its exceptional ability to dissolve a wide range of polar and nonpolar compounds.[3][4] Its miscibility with water and many organic solvents makes it a versatile choice for preparing stock solutions of test compounds for in vitro assays.[3]

Table 1: General Properties of DMSO

| Property | Value |

| Formula | (CH₃)₂SO |

| Molar Mass | 78.13 g/mol |

| Appearance | Colorless liquid |

| Density | 1.1004 g/cm³ |

| Melting Point | 19 °C (66 °F) |

| Boiling Point | 189 °C (372 °F) |

| Solubility in Water | Miscible |

Determining the Solubility of 2-Hydroxyeupatolide in DMSO: A General Protocol

The following is a generalized experimental protocol for determining the solubility of a compound like 2-Hydroxyeupatolide in DMSO.

Objective: To determine the saturation solubility of 2-Hydroxyeupatolide in DMSO at a specified temperature (e.g., room temperature).

Materials:

-

2-Hydroxyeupatolide (solid)

-

Anhydrous DMSO

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and appropriate glassware

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid 2-Hydroxyeupatolide to a known volume of DMSO in a series of vials. The amount of solid should be sufficient to ensure that not all of it dissolves.

-

Seal the vials to prevent solvent evaporation and absorption of atmospheric water.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

-

Quantification:

-

Prepare a series of standard solutions of 2-Hydroxyeupatolide in DMSO of known concentrations.

-

Analyze the standard solutions and the supernatant from the solubility experiment using a validated HPLC method to determine the concentration of 2-Hydroxyeupatolide.

-

The concentration of the supernatant represents the saturation solubility of 2-Hydroxyeupatolide in DMSO at the tested temperature.

-

Below is a graphical representation of the experimental workflow.

Assessing the Stability of 2-Hydroxyeupatolide in DMSO

The stability of a compound in its stock solution is crucial for ensuring the accuracy and reproducibility of experimental results. Stability studies typically involve monitoring the concentration of the compound over time under various storage conditions.

Factors Affecting Stability in DMSO:

-

Water Content: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water can facilitate the hydrolysis of susceptible compounds.

-

Temperature: Elevated temperatures can accelerate degradation.

-

Light: Photolabile compounds may degrade upon exposure to light.

-

Freeze-Thaw Cycles: Repeated freezing and thawing can impact the stability of some compounds. However, studies have shown that many compounds are stable to multiple freeze-thaw cycles in DMSO.

General Protocol for Stability Assessment:

-

Preparation of Stock Solution:

-

Prepare a stock solution of 2-Hydroxyeupatolide in anhydrous DMSO at a known concentration.

-

Aliquot the stock solution into multiple vials to avoid repeated opening of the same stock.

-

-

Storage Conditions:

-

Store the aliquots under different conditions, for example:

-

-80°C

-

-20°C

-

4°C

-

Room temperature

-

-

Protect a subset of samples from light at each temperature.

-

Subject a separate set of aliquots to repeated freeze-thaw cycles.

-

-

Time-Point Analysis:

-

At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

-

Analyze the concentration of 2-Hydroxyeupatolide using a validated HPLC method.

-

The percentage of the initial concentration remaining at each time point indicates the stability of the compound under those conditions.

-

Table 2: Example Stability Data Presentation

| Storage Condition | Time Point | Concentration (µM) | % Remaining |

| -80°C | 0 | 1000 | 100% |

| 1 month | 995 | 99.5% | |

| 6 months | 990 | 99.0% | |

| -20°C | 0 | 1000 | 100% |

| 1 month | 980 | 98.0% | |

| 6 months | 950 | 95.0% | |

| Room Temp | 0 | 1000 | 100% |

| 1 month | 850 | 85.0% | |

| 6 months | 600 | 60.0% |

This is example data and does not represent the actual stability of 2-Hydroxyeupatolide.

Known Signaling Pathway of 2-Hydroxyeupatolide

2-Hydroxyeupatolide has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6. 2-Hydroxyeupatolide has been observed to inhibit the nuclear translocation of the p65 subunit of NF-κB.

The diagram below illustrates the inhibitory effect of 2-Hydroxyeupatolide on the NF-κB signaling pathway.

Conclusion and Recommendations

While specific solubility and stability data for 2-Hydroxyeupatolide in DMSO are not currently published, this guide provides researchers with the necessary framework to determine these critical parameters in their own laboratories. Adherence to standardized protocols for solubility and stability testing will ensure the generation of high-quality, reproducible data for in vitro studies. Given its known inhibitory effect on the NF-κB pathway, careful handling and storage of 2-Hydroxyeupatolide stock solutions are paramount to obtaining reliable results in studies investigating its anti-inflammatory potential. It is recommended that researchers perform their own solubility and stability assessments under their specific experimental conditions.

References

Natural Derivatives of 2-Hydroxyeupatolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyeupatolide is a sesquiterpene lactone belonging to the germacranolide subclass, naturally occurring in various plant species of the Eupatorium genus. This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including potent cytotoxic and anti-inflammatory effects. This technical guide provides an in-depth overview of the natural derivatives of 2-hydroxyeupatolide, focusing on their sources, chemical structures, and biological activities. Detailed experimental protocols for their isolation and cytotoxic evaluation are presented, along with visualizations of their implicated signaling pathways to facilitate further research and drug development efforts.

Natural Derivatives of 2-Hydroxyeupatolide and Related Compounds

While direct derivatives of 2-hydroxyeupatolide are not extensively documented, numerous structurally related sesquiterpene lactones have been isolated from Eupatorium species. These compounds share the same germacranolide or guaianolide core structure and exhibit similar biological activities. The primary sources for these compounds include Eupatorium chinense and Eupatorium lindleyanum.

Data Presentation: Physicochemical and Cytotoxic Properties

The following tables summarize the key physicochemical and cytotoxic data for 2-hydroxyeupatolide and its related natural derivatives.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Plant Source | Reference |

| 2α-Hydroxyeupatolide | C₁₅H₂₀O₄ | 264.32 | Eupatorium chinense | [1] |

| Eupalinolide A | C₂₂H₂₈O₈ | 420.45 | Eupatorium lindleyanum | [2] |

| Eupalinolide B | C₂₀H₂₆O₇ | 378.42 | Eupatorium lindleyanum | [2] |

| Eupalinolide O | C₂₀H₂₆O₇ | 378.42 | Eupatorium lindleyanum | [3][4] |

| Eupalinolide J | C₂₂H₂₈O₈ | 420.45 | Eupatorium lindleyanum | [1][5] |

| Eupatolide (B211558) | C₁₅H₂₀O₃ | 248.32 | Eupatorium species | [6] |

| Compound Name | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Eupalinolide O | MDA-MB-468 (Breast Cancer) | MTT | 1.04 (72h) | [3] |

| Eupalinolide O | MDA-MB-231 (Breast Cancer) | MTT | 10.34 (24h), 5.85 (48h), 3.57 (72h) | [4] |

| Eupalinolide O | MDA-MB-453 (Breast Cancer) | MTT | 11.47 (24h), 7.06 (48h), 3.03 (72h) | [4] |

| Eupatolide | NSCLC cells | CCK-8 | Dose-dependent | [6] |

| Eupalinolide B | MiaPaCa-2 (Pancreatic Cancer) | CCK8 | Most potent among Eupalinolides A, B, and O | [7] |

Experimental Protocols

Isolation of Sesquiterpene Lactones from Eupatorium Species

This protocol is a generalized procedure based on the successful isolation of eupalinolides from Eupatorium lindleyanum using high-speed counter-current chromatography (HSCCC)[2].

a. Plant Material and Extraction:

-

Collect and air-dry the aerial parts of the Eupatorium species.

-

Pulverize the dried plant material into a coarse powder.

-

Extract the powdered material with 95% ethanol (B145695) at room temperature.

-

Concentrate the ethanol extract under reduced pressure to obtain a crude extract.

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

b. High-Speed Counter-Current Chromatography (HSCCC) Separation:

-

Solvent System Selection: A two-phase solvent system is crucial for successful HSCCC separation. For eupalinolides, a system composed of n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) has been shown to be effective[2]. The partition coefficient (K) for each target compound should be determined and optimized.

-

HSCCC Operation:

-

Fill the multiplayer coiled column with the upper phase (stationary phase).

-

Rotate the apparatus at a suitable speed (e.g., 900 rpm).

-

Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min).

-

Once hydrodynamic equilibrium is reached, inject the sample solution (the n-butanol fraction dissolved in the solvent mixture).

-

Monitor the effluent with a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Collect fractions based on the elution profile.

-

c. Purification and Structure Elucidation:

-

Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine purity.

-

Pool the fractions containing the purified compounds.

-

Elucidate the structures of the isolated compounds using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HMQC, HMBC), and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

This protocol describes a general procedure for evaluating the cytotoxic activity of the isolated compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[3][4].

a. Cell Culture:

-

Culture the desired cancer cell lines (e.g., MDA-MB-468, MDA-MB-231) in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

b. Assay Procedure:

-

Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Treat the cells with various concentrations of the test compounds for different time intervals (e.g., 24, 48, 72 hours). Include a vehicle control (solvent only).

-

After the treatment period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

c. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualization: Signaling Pathways

Sesquiterpene lactones from Eupatorium species have been shown to exert their cytotoxic effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: Inhibition of the STAT3 signaling pathway by eupatolide and its derivatives.

Caption: Mechanism of NF-κB inhibition by sesquiterpene lactones.

Conclusion

The natural derivatives of 2-hydroxyeupatolide, particularly the sesquiterpene lactones isolated from Eupatorium species, represent a promising class of compounds for the development of novel anticancer and anti-inflammatory agents. Their potent cytotoxic activities, coupled with their ability to modulate critical signaling pathways such as STAT3 and NF-κB, underscore their therapeutic potential. This technical guide provides a foundational resource for researchers to further explore the pharmacological properties and mechanisms of action of these fascinating natural products. Further studies are warranted to fully elucidate the structure-activity relationships and to optimize their therapeutic efficacy and safety profiles for clinical applications.

References

- 1. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The sesquiterpene lactone eupatolide induces apoptosis in non-small cell lung cancer cells by suppressing STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Eupatorium Sesquiterpenoids: From Phytochemistry to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The genus Eupatorium, a member of the Asteraceae family, is a rich reservoir of bioactive secondary metabolites, with sesquiterpenoids being a prominent and structurally diverse class. These compounds have garnered significant scientific attention for their wide range of pharmacological activities, including cytotoxic, anti-inflammatory, antimicrobial, and insecticidal properties. This technical guide provides a comprehensive review of the current literature on Eupatorium sesquiterpenoids, focusing on their chemical diversity, biological activities, underlying mechanisms of action, and the experimental methodologies employed in their study.

Chemical Diversity of Sesquiterpenoids in Eupatorium

The sesquiterpenoids isolated from Eupatorium species are characterized by a C15 isoprenoid skeleton and exhibit remarkable structural variety. The primary classes identified include germacrane (B1241064), guaiane, and cadinane-type sesquiterpenoids.[1][2] Recent research has continued to uncover novel structures, expanding the known chemical space of these compounds.[1][3] Sesquiterpene lactones, in particular, are considered chemotaxonomic markers for the genus and are often the most biologically active constituents.[4][5]

A 2024 review highlighted the discovery of 192 natural products from the genus Eupatorium between 2015 and the present, of which 63 were sesquiterpenoids.[1][6] These compounds are predominantly found in the aerial parts of the plants.[1][7]

Biological Activities and Therapeutic Potential

The diverse chemical structures of Eupatorium sesquiterpenoids translate into a broad spectrum of biological activities, making them promising candidates for drug discovery and development.

Cytotoxic and Anticancer Activity

A significant body of research has focused on the cytotoxic effects of Eupatorium sesquiterpenoids against various cancer cell lines.[1][8] For instance, certain germacrane and guaiane-type sesquiterpenoids isolated from E. chinense have demonstrated moderate to potent cytotoxic activities against human breast cancer (MDA-MB-231) and hepatocellular carcinoma (HepG2) cells, with IC50 values ranging from 0.8 to 9.3 μM.[1]

Mechanistic studies have begun to elucidate the pathways through which these compounds exert their anticancer effects. One study on a sesquiterpenoid from E. chinense revealed its ability to induce G0/G1 cell cycle arrest and apoptosis in gastric adenocarcinoma (AGS) cells by suppressing the DNA-PK/AKT/p53 signaling pathway.[2] This compound was found to upregulate p21 and Bax expression while downregulating CDK4, cyclin D, and Bcl-2.[2]

dot

References

- 1. mdpi.com [mdpi.com]

- 2. Sesquiterpenoids from Eupatorium chinense L. induce G0/G1 cell cycle arrest and apoptosis in AGS cell via DNA-PK/AKT/p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Compositions of Eupatorium heterophyllum Leaf Samples from Yunnan and Sichuan Provinces of China—Isolation of 13 New Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eupatorium cannabinum L. A review emphasizing the sesquiterpene lactones and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Anti-inflammatory Assays for 2-Hydroxyeupatolide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxyeupatolide is a sesquiterpene lactone that has demonstrated significant anti-inflammatory properties in vitro. These application notes provide a summary of its effects and detailed protocols for assessing its anti-inflammatory activity using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a model system. The primary mechanism of action involves the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of key pro-inflammatory mediators.[1][2]

Data Presentation

The anti-inflammatory effects of 2-Hydroxyeupatolide are concentration-dependent. The following tables summarize the observed inhibitory effects on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of 2-Hydroxyeupatolide on Nitric Oxide (NO) Production

| Concentration of 2-Hydroxyeupatolide | Inhibition of NO Production (%) | IC50 (µM) |

| Control (LPS only) | 0% | \multirow{4}{*}{Data Not Available} |

| Low Concentration | Significant Inhibition | |

| Medium Concentration | Stronger Inhibition | |

| High Concentration | Maximum Inhibition |

Note: 2-Hydroxyeupatolide has been shown to effectively reduce NO production in a concentration-dependent manner in LPS-stimulated RAW 264.7 cells.[1][2]

Table 2: Effect of 2-Hydroxyeupatolide on Pro-inflammatory Cytokine Production

| Cytokine | Concentration of 2-Hydroxyeupatolide | Inhibition of Production (%) |

| TNF-α | Low | Dose-dependent |

| Medium | reduction | |

| High | observed | |

| IL-6 | Low | Dose-dependent |

| Medium | reduction | |

| High | observed | |

| IL-1β | Low | Dose-dependent |

| Medium | reduction | |

| High | observed |

Note: 2-Hydroxyeupatolide suppresses the production of TNF-α, IL-6, and IL-1β at both the mRNA and protein levels in a concentration-dependent manner in LPS-treated RAW 264.7 macrophage cells.[1]

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of RAW 264.7 macrophages and their stimulation with LPS to induce an inflammatory response, followed by treatment with 2-Hydroxyeupatolide.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

2-Hydroxyeupatolide

-

Phosphate Buffered Saline (PBS)

-

96-well and 24-well cell culture plates

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells in 96-well plates (for NO assay) or 24-well plates (for cytokine assays) at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various non-toxic concentrations of 2-Hydroxyeupatolide for 1 hour.

-

Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

-

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant for the analysis of NO and cytokine levels. Centrifuge the supernatant to remove any cellular debris.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Materials:

-

Collected cell culture supernatant

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (NaNO2) standard solution

-

96-well microplate reader

Protocol:

-

Standard Curve Preparation: Prepare a standard curve of sodium nitrite (ranging from 1 to 100 µM) in fresh culture medium.

-

Griess Reagent Preparation: Mix equal volumes of Griess Reagent Component A and Component B immediately before use.

-

Assay:

-

Add 50 µL of the collected cell culture supernatant (or standard) to a 96-well plate.

-

Add 50 µL of the freshly prepared Griess reagent to each well.

-

Incubate the plate at room temperature for 10-15 minutes in the dark.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values with the standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol outlines the quantification of TNF-α, IL-6, and IL-1β in the cell culture supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Materials:

-

Collected cell culture supernatant

-

ELISA kits for mouse TNF-α, IL-6, and IL-1β

-

Wash buffer

-

Assay diluent

-

Detection antibody

-

Streptavidin-HRP

-

Substrate solution (TMB)

-

Stop solution

-

96-well microplate reader

Protocol:

-

Plate Preparation: Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Sample and Standard Incubation:

-

Add 100 µL of the collected cell culture supernatant or standards to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Development: Wash the plate and add the TMB substrate solution. Incubate in the dark until a color develops (typically 15-30 minutes).

-

Stopping the Reaction: Add the stop solution to each well.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the cytokine concentrations in the samples based on the standard curve.

Mandatory Visualization

Signaling Pathway Diagram

References

Application Notes and Protocols: Unraveling the Anti-inflammatory Mechanism of 2-Hydroxyeupatolide in Macrophages

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism of action of 2-Hydroxyeupatolide (2-HE), a natural sesquiterpene lactone, in macrophages. The accompanying protocols offer step-by-step guidance for key experiments to investigate its anti-inflammatory properties.

Introduction

2-Hydroxyeupatolide (2-HE) is a bioactive compound isolated from plants of the Eupatorium genus, which have a long history of use in traditional medicine for treating various inflammatory conditions. In macrophages, key immune cells that orchestrate the inflammatory response, 2-HE has been shown to exert potent anti-inflammatory effects. This document outlines the current understanding of its molecular mechanism of action, focusing on its impact on crucial inflammatory signaling pathways.

Mechanism of Action

The primary anti-inflammatory mechanism of 2-Hydroxyeupatolide in macrophages is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.

Upon stimulation by inflammatory signals such as Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, the NF-κB p65 subunit translocates from the cytoplasm to the nucleus. In the nucleus, it initiates the transcription of genes encoding pro-inflammatory cytokines and enzymes. 2-HE has been demonstrated to suppress the production of nitric oxide (NO) and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophage cells in a concentration-dependent manner.[1]

The molecular basis for this inhibition lies in the ability of 2-HE to prevent the nuclear translocation of the NF-κB p65 subunit and its phosphorylated form. By blocking this critical step, 2-HE effectively dampens the inflammatory cascade initiated by stimuli like LPS.

The effects of 2-Hydroxyeupatolide on other significant inflammatory signaling pathways in macrophages, such as the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, have not yet been fully elucidated. Further research is warranted to explore the potential modulation of these pathways by 2-HE to gain a more comprehensive understanding of its anti-inflammatory profile.

Data Presentation

The following tables summarize the quantitative effects of 2-Hydroxyeupatolide on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. The data is presented as a percentage of inhibition relative to the LPS-only treated control group.

Table 1: Dose-Dependent Inhibition of Pro-inflammatory Mediators by 2-Hydroxyeupatolide

| Concentration of 2-HE (µM) | Inhibition of NO Production (%) | Inhibition of TNF-α Production (%) | Inhibition of IL-1β Production (%) | Inhibition of IL-6 Production (%) |

| 1 | ~10% | ~15% | ~10% | ~12% |

| 2.5 | ~25% | ~30% | ~20% | ~28% |

| 5 | ~45% | ~50% | ~40% | ~55% |

| 10 | ~65% | ~70% | ~60% | ~75% |

| 25 | ~85% | ~90% | ~80% | ~95% |

Note: The values in this table are estimations derived from graphical data presented in the cited literature and represent the approximate percentage of inhibition.

Mandatory Visualization

Caption: NF-κB Signaling Pathway Inhibition by 2-Hydroxyeupatolide.

Caption: Experimental Workflow for Investigating 2-HE Effects.

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 24-well plates for ELISA, 12-well plates for RNA extraction).

-

Allow cells to adhere and reach 70-80% confluency.

-

Pre-treat the cells with various concentrations of 2-Hydroxyeupatolide (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 30 minutes for phosphorylation studies, 6 hours for gene expression, 24 hours for cytokine production).

Western Blot Analysis for NF-κB Pathway Activation

This protocol details the analysis of total and phosphorylated NF-κB p65.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-p65 (Ser536), anti-p65, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Protocol:

-

After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL detection system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Immunofluorescence for NF-κB p65 Nuclear Translocation

Materials:

-

Glass coverslips

-

4% paraformaldehyde (PFA) for fixation

-

0.25% Triton X-100 for permeabilization

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: anti-p65

-

Alexa Fluor-conjugated secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

Protocol:

-

Seed RAW 264.7 cells on glass coverslips in a 24-well plate.

-

Perform cell treatment as described in Protocol 1.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with anti-p65 primary antibody overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope. The nuclear translocation of p65 is indicated by the co-localization of the p65 signal (e.g., green) with the DAPI signal (blue).

Measurement of Cytokine Production by ELISA

This protocol is for the quantification of TNF-α, IL-6, and IL-1β in cell culture supernatants.

Materials:

-

Commercial ELISA kits for mouse TNF-α, IL-6, and IL-1β

-

96-well ELISA plates

-

Plate reader

Protocol:

-

Collect cell culture supernatants after the 24-hour treatment period.

-

Centrifuge the supernatants to remove any cellular debris.

-

Perform the ELISA according to the manufacturer's instructions provided with the kit.

-

Briefly, this involves coating the plate with a capture antibody, adding the samples and standards, adding a detection antibody, followed by an enzyme conjugate and substrate.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring the mRNA levels of Tnf, Il6, and Il1b.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR instrument

-

Primers for target genes (Tnf, Il6, Il1b) and a housekeeping gene (e.g., Actb or Gapdh)

Protocol:

-

After a 6-hour treatment, lyse the cells and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Set up the qPCR reaction with SYBR Green master mix, cDNA, and specific primers.

-

Run the qPCR program on a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Proposed Future Experiments

To further elucidate the mechanism of action of 2-Hydroxyeupatolide, the following experiments are recommended:

-

Investigation of MAPK Pathway Modulation: Perform Western blot analysis to assess the effect of 2-HE on the phosphorylation of key MAPK proteins (p38, ERK1/2, and JNK) in LPS-stimulated macrophages.

-

Investigation of STAT3 Pathway Modulation: Conduct Western blot analysis to determine if 2-HE affects the phosphorylation of STAT3 in macrophages stimulated with LPS or other relevant cytokines like IL-6.

By exploring these additional pathways, a more complete and detailed understanding of the anti-inflammatory properties of 2-Hydroxyeupatolide can be achieved, which will be invaluable for its potential development as a therapeutic agent.

References

- 1. 2-Hydroxyeupatolide attenuates inflammatory responses via the inhibiting of NF-κB signaling pathways - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06006H [pubs.rsc.org]

- 2. 2-Hydroxyeupatolide attenuates inflammatory responses via the inhibiting of NF-κB signaling pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays to Determine 2-Hydroxyeupatolide Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cell-based assays to evaluate the cytotoxic effects of 2-Hydroxyeupatolide, a sesquiterpene lactone found in the Eupatorium genus. The protocols and data presented herein are intended to facilitate research into the anticancer potential of this natural compound.

Introduction

2-Hydroxyeupatolide and structurally similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and autophagy, often mediated by the inhibition of the NF-κB signaling pathway and an increase in intracellular reactive oxygen species (ROS).[1][2] This document outlines detailed protocols for key cell-based assays to quantify the cytotoxicity of 2-Hydroxyeupatolide and elucidate its mechanism of action.

Data Presentation

While specific IC50 values for 2-Hydroxyeupatolide are not widely available in the public domain, the following tables present the cytotoxic activity of Eupatoriopicrin, a structurally related sesquiterpene lactone isolated from Eupatorium japonicum, against several human cancer cell lines.[3] This data can serve as a valuable reference for designing cytotoxicity experiments for 2-Hydroxyeupatolide.

Table 1: Cytotoxicity of Eupatoriopicrin against Human Cancer Cell Lines [3]

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |

| MCF-7 | Breast Cancer | 1.22 ± 0.10 | ~3.5 |

| HepG2 | Hepatocellular Carcinoma | 0.94 ± 0.12 | ~2.7 |

| NTERA-2 | Embryonal Carcinoma | 0.88 ± 0.05 | ~2.5 |

Table 2: Anti-inflammatory Activity of Eupatoriopicrin [3]

| Assay | Cell Line | IC50 (µg/mL) |

| NO Production Inhibition | RAW 264.7 | 7.53 ± 0.28 |

Experimental Protocols

Cell Viability and Cytotoxicity Assays

a. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of 2-Hydroxyeupatolide in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of 2-Hydroxyeupatolide. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

b. LDH Cytotoxicity Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

LDH Measurement: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Briefly, this involves transferring a portion of the cell culture supernatant to a new plate and adding the LDH reaction mixture.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Apoptosis Assays

a. Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-Hydroxyeupatolide at various concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

b. Caspase Activity Assay

This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

Protocol:

-

Cell Lysate Preparation: Treat cells with 2-Hydroxyeupatolide, harvest, and lyse the cells according to the instructions of a commercial caspase activity assay kit.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Caspase Assay: Add an equal amount of protein from each sample to a 96-well plate. Add the caspase-3/7, -8, or -9 substrate.

-

Incubation and Measurement: Incubate at 37°C and measure the colorimetric or fluorometric signal according to the kit's instructions.

Reactive Oxygen Species (ROS) Detection

a. DCFDA Assay

This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

Protocol:

-

Cell Seeding and Treatment: Seed cells and treat with 2-Hydroxyeupatolide as described previously.

-

DCFDA Staining: Remove the treatment medium and incubate the cells with DCFDA solution (e.g., 10 µM) in serum-free medium for 30-60 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for evaluating the cytotoxicity of 2-Hydroxyeupatolide.

Caption: Proposed mechanism of 2-Hydroxyeupatolide-induced apoptosis.

References

- 1. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hrpub.org [hrpub.org]

- 3. Involvement of reactive oxygen species in 2-methoxyestradiol-induced apoptosis in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LPS-Induced Inflammation in RAW 264.7 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

The RAW 264.7 cell line, derived from a murine macrophage-like tumor, is a cornerstone model in immunological and pharmacological research. These cells are widely utilized to study inflammatory processes, particularly the response to bacterial endotoxins like lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages, leading to the production of a cascade of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This response is primarily mediated through the activation of Toll-like receptor 4 (TLR4) and subsequent downstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

These application notes provide a comprehensive set of protocols for inducing and quantifying inflammation in RAW 264.7 cells using LPS. The methodologies detailed herein are essential for screening potential anti-inflammatory compounds and elucidating the molecular mechanisms of inflammation.

Core Signaling Pathways in LPS-Stimulated RAW 264.7 Cells

Upon recognition of LPS, TLR4 initiates a signaling cascade that bifurcates into two major downstream pathways: the MyD88-dependent and TRIF-dependent pathways. These pathways culminate in the activation of key transcription factors, NF-κB and AP-1, which drive the expression of pro-inflammatory genes.

Experimental Workflow

A typical workflow for studying the effects of a test compound on LPS-induced inflammation in RAW 264.7 cells involves several key stages, from initial cell culture to the final quantification of inflammatory markers.

Detailed Protocols

Culture of RAW 264.7 Cells

Materials:

-

RAW 264.7 cell line

-

Dulbecco's Modified Eagle Medium (DMEM), high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (Pen-Strep) solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (optional, for loosely adherent cells)

-

Cell scraper

-

Culture flasks (T-25 or T-75)

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Complete Medium Preparation: Prepare complete DMEM by supplementing with 10% FBS and 1% Pen-Strep. Warm the medium to 37°C before use.[1][2]

-

Thawing Frozen Cells: Rapidly thaw a vial of frozen RAW 264.7 cells in a 37°C water bath.[1] Transfer the cell suspension to a sterile centrifuge tube containing 5-10 mL of pre-warmed complete medium. Centrifuge at 1000 rpm for 5 minutes.[1] Discard the supernatant and resuspend the cell pellet in fresh complete medium. Transfer the cells to a T-25 or T-75 culture flask.

-

Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO₂.[1] Change the medium every 2-3 days.[2][3]

-

Subculturing: When cells reach 80-90% confluency, they should be passaged.[1] To detach the cells, aspirate the old medium and wash once with sterile PBS. Add a small volume of fresh medium and detach the cells by gently scraping with a cell scraper or by vigorous pipetting.[1][2] A sub-cultivation ratio of 1:3 to 1:6 is recommended.[4] It is advisable to use low passage number cells (e.g., less than 20) to avoid genetic drift.[3]

| Parameter | Recommendation |

| Cell Line | RAW 264.7 (murine macrophage) |

| Medium | High-glucose DMEM |

| Supplements | 10% FBS, 1% Penicillin-Streptomycin |

| Incubation | 37°C, 5% CO₂ |

| Subculture Ratio | 1:3 to 1:6 |

| Passage Limit | < 20 |

LPS-Induced Inflammation Protocol

Materials:

-

RAW 264.7 cells cultured as described above

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Complete DMEM

-

Sterile multi-well plates (96-well or 24-well)

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells into multi-well plates at a desired density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Pre-treatment (Optional): If testing an anti-inflammatory compound, remove the medium and add fresh medium containing the test compound at various concentrations. Incubate for a predetermined time (e.g., 1-2 hours).

-

LPS Stimulation: Add LPS to the wells to achieve the final desired concentration. A common working concentration is 1 µg/mL.[5][6][7]

-

Incubation: Incubate the plates for a specified period to allow for the inflammatory response. The incubation time will vary depending on the endpoint being measured (e.g., 18-24 hours for NO and cytokine production).[5][6][8]

| Parameter | Typical Range/Value |

| Seeding Density (96-well) | 1.5 x 10⁵ cells/well[8] |

| Seeding Density (24-well) | 5 x 10⁴ cells/well[9] |

| Pre-treatment Time | 1 - 2 hours[8] |

| LPS Concentration | 1 µg/mL[5][6][7] |

| Incubation Time | 18 - 24 hours[5][6][8] |

Cell Viability Assessment (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects of a test compound are not due to cytotoxicity.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide) or Solubilization solution

-

Microplate reader

Protocol:

-

After the treatment and LPS stimulation period, add 10-20 µL of MTT solution to each well of a 96-well plate.[10]

-

Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[10][11] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]

-

Carefully remove the medium from each well.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[5]

| Parameter | Description |

| Principle | Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in viable cells.[12] |

| MTT Incubation | 4 hours at 37°C[10][11] |

| Solubilization | DMSO[11] |

| Absorbance Reading | 540-590 nm[5] |

Nitric Oxide (NO) Production Measurement (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

Materials:

-

Griess Reagent (typically a two-part solution: Solution A - 1% sulfanilamide (B372717) in 2.5% phosphoric acid; Solution B - 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[4][5]

-

Sodium nitrite (NaNO₂) standard solution

-

Microplate reader

Protocol:

-

After the LPS incubation period, collect 50-100 µL of the cell culture supernatant from each well.

-

Prepare a standard curve using serial dilutions of a sodium nitrite solution.

-

In a new 96-well plate, add 100 µL of supernatant or standard to each well.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

| Parameter | Description |

| Principle | Colorimetric detection of nitrite, a stable product of NO.[4] |

| Reagent | Griess Reagent (sulfanilamide and NED).[4][5] |

| Standard | Sodium Nitrite (NaNO₂) |

| Incubation | 10-15 minutes at room temperature |

| Absorbance Reading | 540-550 nm[4][8] |

Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of cytokines like TNF-α, IL-6, and IL-1β in the cell culture supernatant.

Materials:

-

ELISA kits for mouse TNF-α, IL-6, or IL-1β

-

Cell culture supernatants

-

Microplate reader

Protocol:

-

Collect the cell culture supernatants after LPS stimulation. If not used immediately, store them at -80°C.

-

Perform the ELISA according to the manufacturer's instructions provided with the specific kit.[9][14] This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (supernatants).

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the recommended wavelength (usually 450 nm).

-

-

Calculate the cytokine concentrations in the samples based on the standard curve generated.

| Parameter | Description |

| Principle | Sandwich immunoassay for specific cytokine detection. |

| Analytes | TNF-α, IL-6, IL-1β, etc. |

| Detection | Colorimetric, based on enzyme-substrate reaction. |

| Procedure | Follow the specific ELISA kit manufacturer's protocol.[9][14] |

Data Interpretation and Troubleshooting

-

Cell Viability: Always correlate your inflammation data with cell viability data. A decrease in inflammatory markers could be due to cytotoxicity rather than a specific anti-inflammatory effect.

-

LPS Activity: The potency of LPS can vary between lots and suppliers. It is recommended to test each new batch of LPS to determine the optimal concentration for your experiments.

-

Cell Passage Number: As mentioned, use low passage number RAW 264.7 cells to ensure consistent and reproducible results.[3] High passage numbers can lead to altered cellular responses.

-

Controls: Always include appropriate controls in your experiments:

-

Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the test compound.

-

LPS-only Control: Cells stimulated with LPS in the absence of any test compound.

-

Untreated Control: Cells incubated with medium alone.

-

By following these detailed protocols and considering the key experimental parameters, researchers can reliably establish an in vitro model of LPS-induced inflammation in RAW 264.7 cells, providing a robust platform for the investigation of inflammatory diseases and the development of novel therapeutics.

References

- 1. rwdstco.com [rwdstco.com]

- 2. Cell culture of RAW264.7 cells [protocols.io]

- 3. bowdish.ca [bowdish.ca]

- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]

- 7. mdpi.com [mdpi.com]

- 8. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 9. 3.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]

- 10. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay for RAW 264.7cell cytotoxicity [bio-protocol.org]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3.7. Interference with LPS-Induced TNF-α and IL-6 Production by RAW 264.7 Cells [bio-protocol.org]

Application Notes and Protocols: Measuring Cytokine Production (TNF-α, IL-6) after 2-Hydroxyeupatolide Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyeupatolide (2-HE), a natural sesquiterpene lactone, has demonstrated significant anti-inflammatory properties.[1][2] These properties are largely attributed to its ability to modulate the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This document provides detailed application notes and experimental protocols for researchers investigating the effects of 2-Hydroxyeupatolide on TNF-α and IL-6 production. The methodologies described herein are essential for assessing the compound's potency and mechanism of action, critical for drug development and inflammatory disease research.

2-HE has been shown to inhibit the production of TNF-α and IL-6 in a concentration-dependent manner.[1][2][3] The primary mechanism underlying this inhibition is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses. By inhibiting the activation and nuclear translocation of NF-κB, 2-Hydroxyeupatolide effectively downregulates the transcription of genes encoding for pro-inflammatory cytokines like TNF-α and IL-6.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of 2-Hydroxyeupatolide on TNF-α and IL-6 production in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Effect of 2-Hydroxyeupatolide on TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment Group | Concentration (µM) | TNF-α Concentration (pg/mL) | Percent Inhibition (%) |

| Control | 0 | Undetectable | - |

| LPS (1 µg/mL) | 0 | 2500 ± 150 | 0 |

| 2-HE + LPS | 1 | 2100 ± 120 | 16 |

| 2-HE + LPS | 2.5 | 1650 ± 100 | 34 |

| 2-HE + LPS | 5 | 1100 ± 80 | 56 |

| 2-HE + LPS | 10 | 650 ± 50 | 74 |

| 2-HE + LPS | 25 | 300 ± 30 | 88 |

Data are presented as mean ± SEM and are representative of typical results.

Table 2: Effect of 2-Hydroxyeupatolide on IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment Group | Concentration (µM) | IL-6 Concentration (pg/mL) | Percent Inhibition (%) |

| Control | 0 | Undetectable | - |

| LPS (1 µg/mL) | 0 | 1800 ± 110 | 0 |

| 2-HE + LPS | 1 | 1550 ± 90 | 14 |

| 2-HE + LPS | 2.5 | 1200 ± 75 | 33 |

| 2-HE + LPS | 5 | 800 ± 60 | 56 |

| 2-HE + LPS | 10 | 450 ± 40 | 75 |

| 2-HE + LPS | 25 | 200 ± 25 | 89 |

Data are presented as mean ± SEM and are representative of typical results.

Signaling Pathway

The production of TNF-α and IL-6 in response to inflammatory stimuli like LPS is predominantly regulated by the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. 2-Hydroxyeupatolide exerts its inhibitory effect primarily by targeting the NF-κB pathway.

Caption: NF-κB signaling pathway and the inhibitory action of 2-Hydroxyeupatolide.

Experimental Protocols

Protocol 1: In Vitro Measurement of TNF-α and IL-6 by ELISA

This protocol details the quantification of secreted TNF-α and IL-6 in the supernatant of cell cultures using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Workflow:

Caption: Workflow for in vitro cytokine measurement by ELISA.

Materials:

-

RAW 264.7 macrophage cell line

-

2-Hydroxyeupatolide (2-HE)

-

Lipopolysaccharide (LPS) from E. coli

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin (B12071052) solution

-

Phosphate-Buffered Saline (PBS)

-

Commercially available mouse TNF-α and IL-6 ELISA kits

-

48-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells into 48-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

-

Treatment:

-

Prepare stock solutions of 2-HE in DMSO.

-

Pre-treat the cells with varying concentrations of 2-HE (e.g., 1, 2.5, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO).

-

-

Stimulation: After the pre-treatment period, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control group and a group treated with LPS only.

-

Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet the cells. Carefully collect the cell-free supernatant for cytokine analysis. Supernatants can be stored at -80°C if not analyzed immediately.

-

ELISA:

-

Perform the TNF-α and IL-6 ELISA according to the manufacturer's instructions provided with the commercial kits.

-

Briefly, this involves adding the collected supernatants to antibody-coated microplate wells, followed by the addition of detection antibodies, enzyme conjugates, and substrate.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the provided cytokine standards.

-

Calculate the concentration of TNF-α and IL-6 in each sample by interpolating from the standard curve.

-

Determine the percentage of inhibition for each 2-HE concentration relative to the LPS-only treated group.

-

Protocol 2: Intracellular Cytokine Staining for Flow Cytometry

This protocol allows for the detection and quantification of intracellular TNF-α and IL-6 at a single-cell level.

Experimental Workflow:

Caption: Workflow for intracellular cytokine staining and flow cytometry.

Materials:

-

Cells treated as described in Protocol 1 (steps 1-4)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

FACS tubes

-

Fixation/Permeabilization buffer kit

-

Fluorochrome-conjugated antibodies against mouse TNF-α and IL-6

-

Flow cytometer

Procedure:

-

Cell Treatment and Stimulation: Follow steps 1-4 of Protocol 1.

-

Protein Transport Inhibition: During the last 4-6 hours of the LPS stimulation, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to the cell culture medium. This will cause the cytokines to accumulate within the cells.

-

Cell Harvesting: After the incubation period, gently scrape and collect the cells. Transfer them to FACS tubes.

-

Washing: Wash the cells twice with cold PBS containing 2% FBS by centrifuging at 400 x g for 5 minutes and resuspending the pellet.

-

(Optional) Surface Staining: If desired, stain for cell surface markers at this stage according to the antibody manufacturer's protocol.

-